![molecular formula C12H12O6 B2857284 [1,1'-Biphenyl]-2,3',4,5',6-pentaol hydrate CAS No. 307518-86-1](/img/structure/B2857284.png)
[1,1'-Biphenyl]-2,3',4,5',6-pentaol hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate” is a complex compound. The term ‘hydrate’ refers to a substance that contains water or its constituent elements . In chemistry, a hydrate is a compound formed by the hydration, i.e., "Addition of water or of the elements of water (i.e. H and OH) to a molecular entity" .
Synthesis Analysis
The synthesis of such complex compounds often involves multiple steps and various reagents. For instance, benzidine, a compound structurally related to biphenyl, has been used in the synthesis of azo dyes . The synthesis process involves coupling benzidine with ethyl cyanoacetate and malononitrile to give azo-hydrazo products, which are then cyclized using hydrazine and phenyl hydrazine .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and IR spectroscopy . These techniques provide information about the arrangement of atoms in a molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving “[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate” would depend on the specific conditions and reagents used. Generally, hydrates can undergo dehydration upon heating, resulting in the formation of an anhydrous compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. Hydrates generally contain water in stoichiometric amounts and can lose their water content upon heating .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. For instance, the nucleophilic addition of water to a carbonyl to form a hydrate is usually slow under neutral conditions (pH = 7). The rate can be significantly increased through the addition of an acid or base as a catalyst .
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound, as well as measures for safe handling and use. For instance, biphenyl, a compound related to “[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5.H2O/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17;/h1-5,13-17H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJTVCUYDNNZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C2=C(C=C(C=C2O)O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dihydroxyphenyl)benzene-1,3,5-triol;hydrate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.